2-(4-Methoxyphenyl)piperazine

Overview

Description

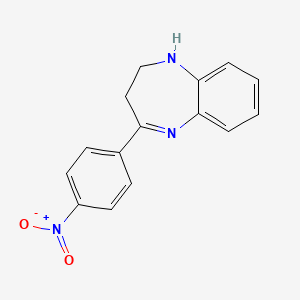

2-(4-Methoxyphenyl)piperazine is a piperazine derivative known for its stimulant effects. It has been used in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a piperazine moiety.

Mechanism of Action

Target of Action

2-(4-Methoxyphenyl)piperazine, also known as para-Methoxyphenylpiperazine (MeOPP), primarily targets the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Mode of Action

MeOPP interacts with its targets (monoamine neurotransmitters) by inhibiting their reuptake and inducing their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . It has also been demonstrated to act as a nonselective serotonin receptor agonist .

Biochemical Pathways

The primary biochemical pathway affected by MeOPP is the monoaminergic system, specifically the serotoninergic system . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, MeOPP can enhance the signaling in these pathways . The downstream effects of this enhancement can vary, but they often result in altered mood and perception .

Result of Action

The molecular and cellular effects of MeOPP’s action primarily involve enhanced neurotransmission in the monoaminergic system . This can lead to a variety of effects, depending on the specific neurotransmitters involved and the areas of the brain where they are active . For example, MeOPP is said to induce significantly less anxiety than similar piperazines and is often described as having relaxing effects .

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting these enzymes, this compound increases acetylcholine levels, which can enhance cognitive functions and potentially treat neurodegenerative diseases like Alzheimer’s . Additionally, this compound interacts with monoamine neurotransmitters, inhibiting their reuptake and inducing their release .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces apoptosis through the intrinsic mitochondrial signaling pathway, leading to DNA fragmentation and nuclear condensation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it upregulates apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, while increasing the activities of caspase-3 and -9 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the reuptake and induces the release of monoamine neurotransmitters, similar to the action of amphetamines . This compound also acts as a nonselective serotonin receptor agonist, influencing serotonin signaling pathways . Additionally, it binds to acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and increasing acetylcholine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase and butyrylcholinesterase, resulting in prolonged increases in acetylcholine levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance cognitive functions and exhibit neuroprotective effects. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and alterations in cholesterol and lipid biosynthesis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including cholesterol and lipid biosynthesis. It upregulates key enzymes such as sterol C4-methyloxidase, isopentyl-diphosphate-Δ-isomerase, Cyp51A1, squalene epoxidase, and farnesyl diphosphate synthase . These enzymes play a crucial role in cholesterol metabolism, and their upregulation can lead to increased cholesterol levels and potential risks of phospholipidosis and steatosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)piperazine typically involves the nucleophilic substitution reaction of 4-methoxyaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(4-Methoxyphenyl)piperazine has been extensively studied for its applications in various fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a neurotransmitter modulator.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of agrochemicals and dyestuffs

Comparison with Similar Compounds

- 1-(3-Chlorophenyl)piperazine

- 1-(3-Trifluoromethylphenyl)piperazine

- Benzylpiperazine

Comparison: 2-(4-Methoxyphenyl)piperazine is unique due to its methoxy group, which imparts distinct pharmacological properties compared to other piperazine derivatives. For instance, it induces less anxiety than similar compounds and is often used in combination with other piperazines for a combined effect .

Properties

IUPAC Name |

2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLSJITWMAFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378063 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91517-26-9, 137684-21-0 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137684-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)